![molecular formula C11H16FNO B13250136 (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13250136.png)
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of an ethoxyethyl group and a fluorophenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl or fluorophenylmethyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with new functional groups replacing the ethoxyethyl or fluorophenylmethyl groups.
Scientific Research Applications
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)[(3-fluorophenyl)methyl]amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.
(2-Ethoxyethyl)[(3-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is unique due to the specific combination of the ethoxyethyl and 3-fluorophenylmethyl groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-2-14-7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,2,6-7,9H2,1H3 |
InChI Key |
JNSUEXPVOMSZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



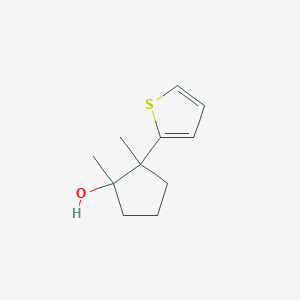
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
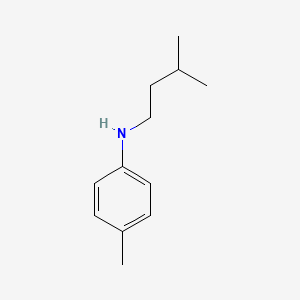


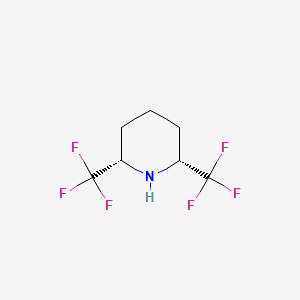

![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)
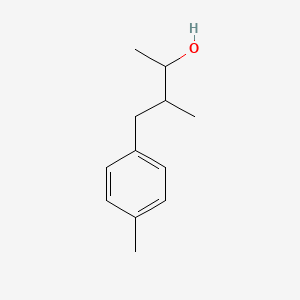
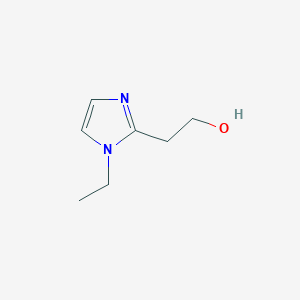

![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
